molecular formula C9H13BrO2 B13528218 Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate

Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B13528218
M. Wt: 233.10 g/mol
InChI Key: PNFKQHUTDZFBQZ-UHFFFAOYSA-N
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Description

Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate is a chemical compound that belongs to the class of bicyclic compounds. These compounds are characterized by their unique ring structures, which often impart distinct chemical and physical properties. The bicyclo[2.1.1]hexane framework is particularly notable for its rigidity and strain, which can influence the reactivity and stability of the compound.

Preparation Methods

The synthesis of methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of methyl 1-(bromomethyl)bicyclo[211]hexane-2-carboxylate depends on its specific applicationThe bicyclic structure can influence the compound’s binding affinity and specificity, as well as its overall stability and reactivity .

Comparison with Similar Compounds

Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of rigidity, strain, and functional groups, which make it a versatile and valuable compound for various applications.

Properties

Molecular Formula

C9H13BrO2

Molecular Weight

233.10 g/mol

IUPAC Name

methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C9H13BrO2/c1-12-8(11)7-2-6-3-9(7,4-6)5-10/h6-7H,2-5H2,1H3

InChI Key

PNFKQHUTDZFBQZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CC1(C2)CBr

Origin of Product

United States

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